molecular formula C12H19N3 B2486719 (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine CAS No. 1909287-69-9

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine

Cat. No.: B2486719
CAS No.: 1909287-69-9
M. Wt: 205.305
InChI Key: VWAAFHGBCXJUPN-GHMZBOCLSA-N
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Description

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine is a chiral diamine compound that features a cyclohexane ring substituted with a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 6-methylpyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is purified using column chromatography to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques may be employed to ensure the production of the (1R,2R) enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any functional groups present on the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of catalysts for various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzyme active sites or receptor binding pockets, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Chirality: The (1R,2R) configuration provides specific stereochemical properties that can enhance its binding affinity and selectivity for certain targets.

    Functional Groups: The presence of the 6-methylpyridin-2-yl group imparts unique electronic and steric properties, influencing its reactivity and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAAFHGBCXJUPN-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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